Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

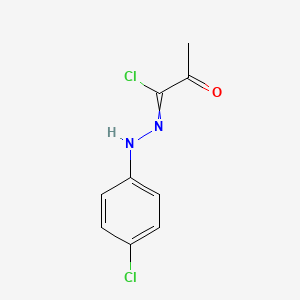

“Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is a chemical compound with the linear formula C9H8Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, reactions of hydrazonoyl halides with cyanoacetic hydrazide and its N-arylidene derivatives proceeded site-selectively and afforded the respective pyrazolo[3,4-d]pyridazine and aldehyde N-(1-aryl-3-acetyl-4-cyanopyrazol-5-yl)hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of “Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is represented by the linear formula C9H8Cl2N2O . The molecular weight of the compound is 231.083 .

科学的研究の応用

Synthesis and Structural Insights

Propanehydrazonoyl chloride derivatives have been extensively studied for their potential in synthesizing a wide range of compounds with significant biological activities. For instance, the reaction of acid hydrazides with 2-chloro-1-(4-chlorophenyl)ethanone or 2-bromo-1-(4-bromophenyl)ethanone afforded bis-hydrazones, demonstrating the versatility of propanehydrazonoyl chloride in generating compounds with anti-inflammatory and analgesic properties, exhibiting lower ulcerogenic effects compared to standard drugs like ketoprofen (Hamdy et al., 2013). Furthermore, the synthesis of Oxanilo-N-arylhydrazonoyl chlorides through the Japp−Klingemann reaction highlights the structural diversity achievable with propanehydrazonoyl chlorides, providing insights into their structural configurations via X-ray crystallography and spectroscopic methods (Frohberg et al., 2002).

Antitumor and Antimicrobial Potential

Propanehydrazonoyl chloride derivatives have shown promising antitumor properties. For example, compounds incorporating the 2,4-dichlorophenoxy nucleus synthesized through reactions involving propanehydrazonoyl chlorides demonstrated significant antitumor activity against murine tumor cell lines, with one compound notably reducing viable cell count, indicating its potential as a potent antitumor agent (Abdel-Wahab et al., 2011). Moreover, novel 1,3,4-thiadiazoles incorporated with thiazole moiety synthesized from reactions with propanehydrazonoyl chlorides displayed antimicrobial activity, suggesting the utility of these compounds in developing new bactericides and fungicides (Farghaly et al., 2015).

Chemical and Physical Properties Analysis

Research on the polymorphs and pseudo-polymorphs of specific propanehydrazonoyl chloride derivatives has provided valuable data on their chemical and physical properties, offering insights into their potential applications in various fields. For instance, studies on μ-oxo-bis{[N,N′-bis(salicylidene)propane-1,3-diamine]oxorhenium(V)} derivatives have elucidated their structural diversity and potential for further application development (Kooijman et al., 2000).

Enzyme Inhibition and Biological Applications

The inhibition of carbonic anhydrases by sulfonamides incorporating propanehydrazonoyl chloride derivatives demonstrates the potential of these compounds in therapeutic applications, particularly in targeting enzymes for potential biotechnological applications. The study on extremophilic bacteria carbonic anhydrases showed that these derivatives could serve as potent inhibitors, revealing their significance in both scientific research and potential therapeutic uses (Alafeefy et al., 2014).

Safety And Hazards

特性

IUPAC Name |

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHCGGWBOWGPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377951 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

CAS RN |

18247-78-4 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)